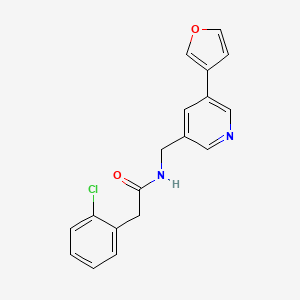

![molecular formula C13H21Cl2FN2 B2814089 1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266689-11-5](/img/structure/B2814089.png)

1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

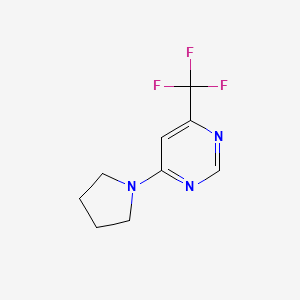

“1-[3-(3-Fluorophenyl)propyl]piperazine dihydrochloride” is a compound that is categorized as a piperazine . It is an analytical reference standard intended for research and forensic applications .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C10H13FN2 • 2HCl . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.1 . It is a crystalline solid and its solubility varies depending on the solvent. For instance, it is soluble in DMSO (10 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2) (10 mg/ml) .Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Fe-catalyzed synthesis : This compound and its derivatives, such as flunarizine, are produced via Fe-catalyzed synthesis, highlighting their relevance in organic chemistry and industrial production processes (Shakhmaev, Sunagatullina, & Zorin, 2016). Flunarizine exhibits vasodilating effects and is used in treating migraines and epilepsy, showcasing the therapeutic applications of these compounds.

- Hydroformylation processes : The synthesis of compounds like Fluspirilen and Penfluridol, which contain a piperazine moiety and are used as neuroleptic agents, involves key steps like rhodium-catalyzed hydroformylation (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001). This method emphasizes the significance of catalyzed reactions in developing pharmaceutical agents.

- Crystallography and Molecular Structure : Studies involving crystal and geometry-optimized structures, such as the analysis of flunarizine derivatives, shed light on the physical and chemical properties of these compounds (Shivaprakash, Reddy, & Jasinski, 2014). These analyses contribute to our understanding of molecular interactions and the development of new materials.

Pharmacological Applications

- Antitumor Activity : Novel compounds containing the piperazine scaffold have been synthesized and evaluated for their antitumor properties, indicating the potential of these molecules in cancer therapy (Ding et al., 2016). For instance, derivatives with the 1,2,4-triazole Schiff base linked to a piperazine group exhibited significant inhibition against tumor cells.

- Antimicrobial and Antiviral Activities : Urea and thiourea derivatives of piperazine, doped with febuxostat, have shown promising results in antiviral and antimicrobial studies (Reddy et al., 2013). Such findings underscore the versatility of piperazine derivatives in developing treatments for infectious diseases.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[3-(3-fluorophenyl)propyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBGEBJGXGCMQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC(=CC=C2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B2814006.png)

![2-(3,4-Dichlorophenyl)-5-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2814009.png)

![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)

![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)

![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2814020.png)

![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)